2-(Chloromethyl)-3-methyl-4-nitropyridine
Overview
Description
2-(Chloromethyl)-3-methyl-4-nitropyridine is a heterocyclic organic compound that features a pyridine ring substituted with chloromethyl, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-methyl-4-nitropyridine typically involves the chloromethylation of 3-methyl-4-nitropyridine. One common method includes the reaction of 3-methyl-4-nitropyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, facilitating the formation of the chloromethyl group on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-methyl-4-nitropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like methanol or ethanol.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the chloromethyl group.
Reduction: 2-(Aminomethyl)-3-methyl-4-nitropyridine.
Oxidation: 2-(Chloromethyl)-3-carboxy-4-nitropyridine.
Scientific Research Applications
2-(Chloromethyl)-3-methyl-4-nitropyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs targeting specific biological pathways.
Materials Science: Utilized in the preparation of functional materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(Chloromethyl)-3-methyl-4-nitropyridine exerts its effects depends on the specific application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, facilitating the attack by nucleophiles. In biological systems, the compound’s activity would depend on its interaction with molecular targets, potentially involving the nitro group undergoing bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-4-nitropyridine: Lacks the methyl group at the 3-position.
3-Methyl-4-nitropyridine: Lacks the chloromethyl group.
2-(Chloromethyl)-3-methylpyridine: Lacks the nitro group.
Uniqueness
2-(Chloromethyl)-3-methyl-4-nitropyridine is unique due to the combination of its substituents, which confer specific reactivity and potential applications that are distinct from its analogs. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the pyridine ring can influence its chemical behavior and interactions in various contexts.
Properties
IUPAC Name |
2-(chloromethyl)-3-methyl-4-nitropyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-5-6(4-8)9-3-2-7(5)10(11)12/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGITUYGRSZWVLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CCl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50582523 | |
Record name | 2-(Chloromethyl)-3-methyl-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50582523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116418-99-6 | |
Record name | 2-(Chloromethyl)-3-methyl-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50582523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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